molecular formula C9H10N2O2S B13304376 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

Cat. No.: B13304376
M. Wt: 210.26 g/mol
InChI Key: LQKRSQFLKAGMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to DNA or proteins, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-B]thiazole-5-carboxylic acid
  • Ethyl 6-methylimidazo[2,1-B]thiazole-5-carboxylate
  • Imidazo[2,1-B]thiazole-5-carboxamide

Uniqueness

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6-4-14-9-10-5(2)7(8(12)13)11(6)9/h4H,3H2,1-2H3,(H,12,13)

InChI Key

LQKRSQFLKAGMII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.